molecular formula C22H14N4O4 B12938719 4,4'-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid CAS No. 109424-69-3

4,4'-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid

Cat. No.: B12938719
CAS No.: 109424-69-3
M. Wt: 398.4 g/mol
InChI Key: CMQAZDMYSYNVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid is a complex organic compound that features a pyridine ring, a triazine ring, and two benzoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid typically involves multi-step organic reactions. One common method includes the formation of the triazine ring through a cyclization reaction involving a pyridine derivative and a suitable nitrile compound. The benzoic acid groups are then introduced through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4’-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazine or pyridine rings.

    Substitution: The benzoic acid groups can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4,4’-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique catalytic or electronic properties. These interactions can influence various biochemical pathways, making the compound useful in both research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid is unique due to its combination of a pyridine ring, a triazine ring, and two benzoic acid groups. This structure allows it to form stable coordination complexes with various metal ions, making it highly versatile in applications ranging from catalysis to material science.

Properties

CAS No.

109424-69-3

Molecular Formula

C22H14N4O4

Molecular Weight

398.4 g/mol

IUPAC Name

4-[6-(4-carboxyphenyl)-3-pyridin-2-yl-1,2,4-triazin-5-yl]benzoic acid

InChI

InChI=1S/C22H14N4O4/c27-21(28)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)22(29)30)25-26-20(24-18)17-3-1-2-12-23-17/h1-12H,(H,27,28)(H,29,30)

InChI Key

CMQAZDMYSYNVSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.